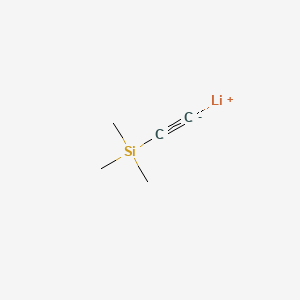

(Trimethylsilyl)ethynyllithium

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

lithium;ethynyl(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9Si.Li/c1-5-6(2,3)4;/h2-4H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDDOQHLJFOUQMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C[Si](C)(C)C#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9LiSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00392412 | |

| Record name | (Trimethylsilyl)ethynyllithium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54655-07-1 | |

| Record name | (Trimethylsilyl)ethynyllithium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium (trimethylsilyl)acetylide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(Trimethylsilyl)ethynyllithium: A Comprehensive Technical Guide for the Advanced Researcher

Abstract

(Trimethylsilyl)ethynyllithium, with the linear formula (CH₃)₃SiC≡CLi, is a pivotal organolithium reagent in modern organic synthesis. Valued for its role in introducing a protected acetylene moiety, this reagent facilitates the construction of complex molecular architectures essential in pharmaceutical and materials science research.[1] This guide provides an in-depth exploration of the synthesis, structure, safe handling, and synthetic applications of this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of its preparation and reactivity, offering field-proven insights and detailed experimental protocols.

Introduction: The Strategic Importance of this compound

The utility of this compound stems from two key features: the nucleophilic character of the lithium acetylide and the protective nature of the trimethylsilyl (TMS) group.[1] The TMS group is chemically inert under many reaction conditions and its steric bulk can influence the stereochemical outcome of reactions.[2] This allows for the selective introduction of an ethynyl group, which can be deprotected at a later synthetic stage to reveal a terminal alkyne—a versatile functional group for further transformations.[1]

The core reactivity of this compound lies in the nucleophilic acetylide, which readily attacks a wide range of electrophilic centers to form new carbon-carbon bonds.[1] This fundamental reactivity makes it an indispensable tool for constructing the carbon skeletons of complex organic molecules.

Synthesis: Precision in Preparation

The most common and reliable method for the in situ preparation of this compound is the deprotonation of trimethylsilylacetylene with a strong organolithium base, typically n-butyllithium (n-BuLi).[3]

The Deprotonation Reaction: A Mechanistic Perspective

The reaction involves the abstraction of the acidic acetylenic proton from trimethylsilylacetylene by n-BuLi.[4] This acid-base reaction is highly favorable due to the significant difference in pKa values between butane (pKa ~50) and trimethylsilylacetylene.

Causality Behind Experimental Choices:

-

Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice. THF solvates the lithium cation, increasing the basicity and reactivity of the n-butyllithium.[5]

-

Temperature: The reaction is typically conducted at low temperatures, such as -78 °C.[4] This is crucial to prevent side reactions, including the deprotonation of THF by n-BuLi, which can occur at higher temperatures and lead to the decomposition of the solvent.[4][5]

-

Inert Atmosphere: Organolithium reagents are highly reactive towards oxygen and moisture.[1][6] Therefore, the reaction must be carried out under a dry, inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.[7]

Detailed Experimental Protocol

Materials:

-

Trimethylsilylacetylene

-

n-Butyllithium (solution in hexanes)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon inlet is charged with anhydrous THF.

-

The flask is cooled to -78 °C using a dry ice/acetone bath.

-

Trimethylsilylacetylene is added dropwise to the cooled THF.

-

A solution of n-butyllithium in hexanes is added dropwise via syringe over a period of 15-20 minutes, ensuring the internal temperature does not rise significantly.

-

The reaction mixture is stirred at -78 °C for 1 hour to ensure complete deprotonation. The resulting solution of this compound is then ready for use.

Quantitative Data Summary

| Parameter | Value/Condition | Rationale |

| Temperature | -78 °C | Minimizes side reactions and solvent degradation.[4] |

| Solvent | Anhydrous THF | Solvates the lithium cation, enhancing reactivity.[5] |

| Atmosphere | Inert (Argon/Nitrogen) | Prevents reaction with air and moisture.[6][7] |

| Reaction Time | ~1 hour | Ensures complete formation of the lithium acetylide. |

Synthesis Workflow Diagram

Sources

- 1. benchchem.com [benchchem.com]

- 2. Trimethylsilyl group - Wikipedia [en.wikipedia.org]

- 3. LITHIUM (TRIMETHYLSILYL)ACETYLIDE | 54655-07-1 [chemicalbook.com]

- 4. n-Butyllithium - Wikipedia [en.wikipedia.org]

- 5. N-Butyllithium [chemeurope.com]

- 6. ehs.ucr.edu [ehs.ucr.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Preparation of Lithium (Trimethylsilyl)acetylide Solution

Introduction: The Pivotal Role of Lithium (Trimethylsilyl)acetylide in Modern Organic Synthesis

Lithium (trimethylsilyl)acetylide [(CH₃)₃SiC≡CLi] is a cornerstone reagent in contemporary organic chemistry, prized for its utility as a robust nucleophile and a synthetic equivalent of the acetylide anion.[1][2][3] Its strategic importance is particularly pronounced in the pharmaceutical and materials science sectors, where the precise construction of complex molecular architectures is paramount.[1] The trimethylsilyl (TMS) group imparts enhanced stability and solubility in organic solvents compared to unsubstituted lithium acetylide, while still permitting facile deprotection to reveal the terminal alkyne.[1][4] This guide provides a comprehensive exploration of the in-situ preparation of lithium (trimethylsilyl)acetylide, delving into the underlying chemical principles, detailed experimental protocols, critical safety considerations, and applications that underscore its significance.

Mechanistic Underpinnings: The Chemistry of Acetylide Formation

The preparation of lithium (trimethylsilyl)acetylide hinges on the deprotonation of a terminal alkyne, trimethylsilylacetylene ((CH₃)₃SiC≡CH), by a strong organolithium base.[4][5] The most commonly employed base for this transformation is n-butyllithium (n-BuLi).[5][6]

The reaction proceeds via a straightforward acid-base mechanism. The terminal proton of trimethylsilylacetylene is acidic (pKa ≈ 25-26 in THF) and is readily abstracted by the highly basic n-butyl anion of n-butyllithium. This generates the lithium (trimethylsilyl)acetylide salt and butane gas as a byproduct.[7]

(CH₃)₃SiC≡CH + n-C₄H₉Li → (CH₃)₃SiC≡CLi + C₄H₁₀

The choice of solvent is critical to the success of this reaction. Anhydrous ethereal solvents, such as tetrahydrofuran (THF), are typically favored.[6] THF not only dissolves the reactants but also solvates the lithium cation, which can influence the reactivity and aggregation state of the resulting acetylide.[7] Ligands that can complex with the lithium ion, such as tetramethylethylenediamine (TMEDA), can further polarize the Li-C bond and accelerate the metalation process.[7]

Alternative Preparative Routes

While n-butyllithium is the most prevalent reagent for this deprotonation, other strong bases can also be utilized, including lithium diisopropylamide (LDA) and ethyllithium-lithium bromide.[5][8] An alternative approach involves the monodesilylation of bis(trimethylsilyl)acetylene with a methyllithium-lithium bromide complex.[5]

Core Experimental Protocol: In-Situ Generation of Lithium (Trimethylsilyl)acetylide

This section details a standard, field-proven protocol for the in-situ preparation of a lithium (trimethylsilyl)acetylide solution, typically at a concentration of 0.5 M in THF. All operations must be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and reagents to prevent quenching of the highly reactive organolithium species.[9][10]

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Trimethylsilylacetylene | ≥98% | e.g., Aldrich | Distill from CaH₂ before use |

| n-Butyllithium | 1.6 M in hexanes | e.g., Aldrich | Titrate prior to use |

| Tetrahydrofuran (THF) | Anhydrous, inhibitor-free | e.g., Aldrich | Distill from sodium/benzophenone ketyl |

| Argon or Nitrogen | High purity | - | For inert atmosphere |

Step-by-Step Methodology

-

Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet.

-

Solvent and Alkyne Addition: Under a positive pressure of inert gas, charge the flask with anhydrous THF. Cool the flask to -78 °C using a dry ice/acetone bath.[6] To the cooled solvent, add trimethylsilylacetylene via syringe.[6]

-

Deprotonation: Slowly add n-butyllithium (1.6 M in hexanes) dropwise to the stirred solution via syringe over a period of 30-60 minutes, ensuring the internal temperature does not exceed -70 °C.[6] The slow addition is crucial to control the exothermicity of the reaction and prevent the formation of unwanted byproducts.[11][12]

-

Reaction Completion and Use: After the addition is complete, stir the resulting solution at -78 °C for an additional 30-60 minutes to ensure complete deprotonation.[6] The freshly prepared lithium (trimethylsilyl)acetylide solution is now ready for subsequent reactions. It is important to use the solution promptly as it is not typically stable for long-term storage, even at low temperatures.[7]

Visualizing the Workflow

Caption: Chemical transformation in the synthesis of lithium (trimethylsilyl)acetylide.

Applications in Drug Development and Beyond

The synthetic utility of lithium (trimethylsilyl)acetylide is extensive. It serves as a powerful nucleophile in a variety of carbon-carbon bond-forming reactions, including:

-

Addition to Carbonyls: Reacts with aldehydes and ketones to form propargylic alcohols, which are versatile intermediates in natural product synthesis. [3]* Ring-Opening of Epoxides: Attacks epoxides to yield homopropargylic alcohols. [3]* Coupling Reactions: Participates in various coupling reactions, often after transmetalation to other metals like copper or zinc. * Synthesis of α,β-Ynones: Can be treated with Weinreb amides or isoxazolidides to produce α,β-ynones. The ability to introduce a protected terminal alkyne, which can be subsequently elaborated or deprotected, makes lithium (trimethylsilyl)acetylide an invaluable tool for the construction of complex molecular frameworks found in many drug candidates and functional materials.

Conclusion

The in-situ preparation of lithium (trimethylsilyl)acetylide is a fundamental and powerful technique in modern organic synthesis. A thorough understanding of the underlying reaction mechanism, meticulous execution of the experimental protocol, and an unwavering commitment to safety are essential for its successful and safe implementation in the laboratory. This guide provides the foundational knowledge for researchers, scientists, and drug development professionals to confidently and effectively utilize this indispensable reagent in their synthetic endeavors.

References

- nbutyl lithium safety - YouTube. (2024).

- STANDARD OPERATING PROCEDURE n-Butyllithium - Environmental Health and Safety. (n.d.).

- Material Safety Data Sheet - Lithium acetylide, ethylenediamine complex 85-92% - Cole-Parmer. (n.d.).

- Lithium (trimethylsilyl)acetylide 0.5M tetrahydrofuran 54655-07-1 - Sigma-Aldrich. (n.d.).

- CAS 54655-07-1: Lithium (trimethylsilyl)acetylide - CymitQuimica. (n.d.).

- n-Butyllithium-Hazard and Toxicity - ChemicalBook. (2019).

- Lithium acetylide, ethylenediamine complex 25 wt.% slurry in toluene - SAFETY DATA SHEET. (2011).

- N-Butyl Lithium 1.6M in Hexane CAS No 109-72-8 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).

- n-Butyllithium - Wikipedia. (n.d.).

- Lithium acetylides Definition - Organic Chemistry II Key Term - Fiveable. (n.d.).

- Procedures for Safe Use of Pyrophoric Organolithium Reagents. (2009).

- LITHIUM (TRIMETHYLSILYL)ACETYLIDE | 54655-07-1 - ChemicalBook. (2025).

- Material Safety Data Sheet - Lithium (trimethylsilyl)acetylide, 0.5M solution in THF - Cole-Parmer. (n.d.).

- Working with Hazardous Chemicals - Organic Syntheses. (n.d.).

- LITHIUM ACETYLIDE-ETHYLENEDIAMINE COMPLEX | CAMEO Chemicals - NOAA. (n.d.).

- Working with Hazardous Chemicals - Organic Syntheses. (2007).

- SAFETY DATA SHEET - Sigma-Aldrich. (2025).

- Trimethylsilylacetylene - Petra Research, Inc. (n.d.).

- Dehydroborylation of Terminal Alkynes Using Lithium Aminoborohydrides - PMC - NIH. (2023).

- Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions - PubMed Central. (n.d.).

- trimethylsilylacetylene - Organic Syntheses Procedure. (n.d.).

- Asymmetric Addition Reactions of Lithium (Trimethylsilyl)acetylide with Chiral α-Amino Nitrones. Synthesis of Diastereomerically Pure N-Hydroxy-α-amino Acids | The Journal of Organic Chemistry - ACS Publications. (n.d.).

- Lithium bis(trimethylsilyl)amide - Wikipedia. (n.d.).

- CN101921286A - Synthetic process for trimethylsilyl acetylene - Google Patents. (n.d.).

- Trimethylsilylacetylene - Wikipedia. (n.d.).

- EP0387929A1 - Trimethylsilyl acetylene compounds, their preparation and their use in the preparation of daunomycinone derivatives - Google Patents. (n.d.).

- Bicyclo[2.2.1]heptan-2-ol, 2-ethynyl-1,3,3-trimethyl-, (1R-endo) - Organic Syntheses Procedure. (n.d.).

- Lithium (trimethylsilyl)acetylide, 0.5M solution in THF, AcroSeal™, Thermo Scientific Chemicals. (n.d.).

Sources

- 1. CAS 54655-07-1: Lithium (trimethylsilyl)acetylide [cymitquimica.com]

- 2. fiveable.me [fiveable.me]

- 3. Trimethylsilylacetylene [petraresearch.com]

- 4. Trimethylsilylacetylene - Wikipedia [en.wikipedia.org]

- 5. LITHIUM (TRIMETHYLSILYL)ACETYLIDE | 54655-07-1 [chemicalbook.com]

- 6. EP0387929A1 - Trimethylsilyl acetylene compounds, their preparation and their use in the preparation of daunomycinone derivatives - Google Patents [patents.google.com]

- 7. n-Butyllithium - Wikipedia [en.wikipedia.org]

- 8. Lithium bis(trimethylsilyl)amide - Wikipedia [en.wikipedia.org]

- 9. enhs.uark.edu [enhs.uark.edu]

- 10. n-Butyllithium-Hazard and Toxicity_Chemicalbook [chemicalbook.com]

- 11. orgsyn.org [orgsyn.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of (Trimethylsilyl)ethynyllithium

Foreword

(Trimethylsilyl)ethynyllithium, Me₃SiC≡CLi, stands as a cornerstone reagent in modern organic synthesis. Its utility lies in the strategic introduction of a protected ethynyl moiety, a versatile functional group for constructing complex molecular architectures. As a highly reactive organolithium species, its structural integrity and aggregation state in solution are paramount to its reactivity and, ultimately, the success of a synthetic campaign. This guide provides an in-depth exploration of the key spectroscopic techniques used to characterize this reagent, moving beyond a simple recitation of data to explain the causal links between spectral features and the underlying chemical principles. The protocols and interpretations presented herein are designed to be self-validating, providing researchers with the necessary framework to confidently prepare, characterize, and deploy this indispensable synthetic tool.

I. Synthesis and Handling: A Protocol Grounded in Causality

The characterization of this compound is inextricably linked to its preparation, as it is almost exclusively generated and used in situ. The choice of solvent and lithiating agent directly influences the aggregation state, which in turn dictates the spectroscopic signature.

Experimental Workflow: Synthesis and Characterization

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

Detailed Protocol for In Situ Generation

This protocol details the generation of a nominal 0.5 M solution of this compound in tetrahydrofuran (THF).

-

System Preparation: Assemble a flame- or oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar and a rubber septum. Purge the flask with dry argon or nitrogen for at least 15 minutes to ensure an inert atmosphere. This step is critical as organolithium reagents are highly reactive towards oxygen and moisture.[1]

-

Reagent Addition: Through the septum, introduce 50 mL of anhydrous THF using a dry syringe. Add 2.7 mL (2.5 g, 25.5 mmol) of trimethylsilylacetylene.

-

Cooling: Immerse the flask in a dry ice/acetone bath to bring the internal temperature to -78 °C. This low temperature is essential to control the exothermic deprotonation reaction and prevent side reactions.

-

Lithiation: While vigorously stirring the solution, slowly add 10 mL of a 2.5 M solution of n-butyllithium in hexanes (25 mmol) dropwise via syringe over 15 minutes. A color change to pale yellow is typically observed. The slow addition prevents localized heating.

-

Equilibration: Allow the solution to stir at -78 °C for an additional hour to ensure the deprotonation is complete. The resulting solution of this compound is now ready for characterization or synthetic use.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is the most powerful tool for elucidating the structure and aggregation of organolithium reagents in solution.[2] For this compound, a combination of ¹H, ¹³C, and ⁷Li NMR provides a comprehensive picture. All spectra should be acquired from samples transferred under an inert atmosphere to a sealed NMR tube.

¹H NMR Spectroscopy

The proton NMR spectrum provides a straightforward confirmation of the integrity of the trimethylsilyl group.

-

Expected Spectrum: The spectrum is expected to be simple, dominated by a single, sharp resonance for the nine equivalent protons of the trimethylsilyl (TMS) group.

-

Causality & Interpretation: Upon deprotonation of trimethylsilylacetylene, the electron density shifts towards the acetylenic carbon. This induces a slight change in the electronic environment of the TMS protons. While the parent alkyne shows a signal at ~0.15 ppm, the lithiated species is expected to show a singlet in the region of δ 0.1 - 0.2 ppm . The persistence of a single sharp peak confirms that the TMS group has remained intact and that the protons are chemically equivalent on the NMR timescale.

¹³C NMR Spectroscopy

Carbon NMR directly probes the carbon skeleton, offering definitive evidence of the C≡C-Li bond formation.

-

Key Observables: The most significant changes occur at the acetylenic carbons. The spectrum will show three primary resonances: one for the methyl carbons of the TMS group and two for the sp-hybridized carbons.

-

Causality & Interpretation:

-

Me₃Si-: The methyl carbons are expected around δ 0-2 ppm .

-

Me₃Si-C≡C-Li: This carbon experiences a moderate downfield shift upon lithiation due to the change in hybridization and electronic environment. Its resonance is anticipated in the δ 95-110 ppm range.[3]

-

Me₃Si-C≡C-Li: This is the most diagnostic signal. The direct attachment of the electropositive lithium atom causes a significant deshielding effect, resulting in a substantial downfield shift. This signal is expected to appear in the range of δ 115-130 ppm .[4] The large separation between the two acetylenic carbon signals is unambiguous proof of successful lithiation.

-

⁷Li NMR Spectroscopy

Lithium has two NMR-active nuclei, ⁶Li and ⁷Li. Due to its higher natural abundance and sensitivity, ⁷Li NMR is more common, though it produces broader lines than ⁶Li due to its larger quadrupole moment.[2]

-

Expected Spectrum: A single, potentially broad resonance is expected. The chemical shift is highly sensitive to the solvent and aggregation state.

-

Causality & Interpretation: In a coordinating solvent like THF, this compound is expected to exist primarily as solvated monomers or dimers.[4] The ⁷Li chemical shift provides insight into the coordination sphere of the lithium cation. For lithium acetylides in THF, the chemical shift typically falls within the δ 0.0 to 1.5 ppm range, referenced to an external standard of LiCl.[4] A value of approximately δ 0.5 ppm is a reasonable expectation for this specific reagent in THF, based on close structural analogs.[4]

III. Vibrational Spectroscopy: A Fingerprint of the C≡C Bond

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, with the C≡C triple bond stretch being particularly informative.

Infrared (IR) Spectroscopy

-

Diagnostic Peak: The key vibration is the C≡C stretching mode. In the parent alkyne, this appears as a weak band around 2150 cm⁻¹.[2]

-

Causality & Interpretation: Upon formation of the C-Li bond, electron density is donated into the π* antibonding orbitals of the alkyne. This donation weakens the C≡C bond, lowering its force constant. Consequently, the vibrational frequency decreases. For this compound, this peak is expected to shift to a lower wavenumber, appearing in the range of 2050 - 2080 cm⁻¹ . The intensity of this peak may be weak due to the low polarity change of the symmetric stretch.

Raman Spectroscopy

-

Diagnostic Peak: Raman spectroscopy is particularly well-suited for observing the C≡C stretch. Due to the high polarizability of the triple bond, this vibration typically gives a strong Raman signal.[5][6]

-

Causality & Interpretation: The C≡C stretch for terminal alkynes appears in a relatively "silent" region of the Raman spectrum (~2100-2200 cm⁻¹), making it an excellent diagnostic tool.[7][8] Similar to the IR spectrum, the lithiated species will show a shift to a lower frequency. The Raman peak for the C≡C stretch in this compound is expected in the same 2050 - 2080 cm⁻¹ region as the IR band, but with significantly greater intensity, making it a more sensitive method for detection and monitoring.

IV. Data Summary

The following table summarizes the expected spectroscopic data for this compound prepared in situ in THF.

| Technique | Nucleus / Group | Expected Chemical Shift / Wavenumber | Key Interpretation |

| ¹H NMR | -Si(CH₃)₃ | δ 0.1 - 0.2 ppm (singlet, 9H) | Confirms integrity of the TMS group. |

| ¹³C NMR | -Si(CH₃)₃ | δ 0 - 2 ppm | Methyl carbons of TMS group. |

| Me₃Si-C≡C-Li | δ 95 - 110 ppm | Silyl-substituted acetylenic carbon. | |

| Me₃Si-C≡C-Li | δ 115 - 130 ppm | Diagnostic downfield shift of lithiated carbon.[4] | |

| ⁷Li NMR | C-Li | δ 0.0 - 1.5 ppm | Indicates solvated organolithium species.[2][4] |

| IR | -C≡C- | 2050 - 2080 cm⁻¹ | Weakened C≡C bond due to lithiation. |

| Raman | -C≡C- | 2050 - 2080 cm⁻¹ (Strong) | Highly sensitive diagnostic peak for C≡C-Li.[5][8] |

V. Conclusion

The comprehensive characterization of this compound relies on a synergistic application of multinuclear NMR and vibrational spectroscopies. ¹H and ¹³C NMR confirm the formation of the carbon-lithium bond and the integrity of the molecular framework, while ⁷Li NMR provides crucial information about the reagent's solution state. Complementary IR and Raman data offer a direct probe of the C≡C bond strength, which is a key determinant of the reagent's reactivity. By understanding the causal relationships between the molecular structure and its spectroscopic output, researchers can ensure the quality of this vital reagent, leading to more predictable and successful outcomes in their synthetic endeavors.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information Lithium acetylides as alkynylating reagents for the enantioselective alkynylation of ketones catalyzed. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Lithium, (1,2-ethanediamine-kappaN1,kappaN2)ethynyl-. PubChem. Retrieved from [Link]

-

Royal Society of Chemistry. (2008). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

-

Mulvey, R. E., et al. (2023). Organolithium aggregation as a blueprint to construct polynuclear lithium nickelate clusters. Chemical Communications. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Min, W., et al. (2011). Live-cell imaging of alkyne-tagged small biomolecules by stimulated Raman scattering. Nature Methods, 8(10), 869-871. Retrieved from [Link]

-

IMSERC. (n.d.). NMR Periodic Table: Lithium NMR. Northwestern University. Retrieved from [Link]

-

Min, W., et al. (2012). Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. The Journal of Physical Chemistry B, 116(51), 14619-14625. Retrieved from [Link]

-

Reich, H. J. (n.d.). 7 Li and 13 C NMR spectra of 11 in THF/ether (3:2) at –117 °C. ResearchGate. Retrieved from [Link]

-

Hsieh, Y.-C., et al. (2020). 7 Li In Situ NMR Spectra and Visualization of Obtained Integral Area. ResearchGate. Retrieved from [Link]

-

Romei, M. G., & Boxer, S. G. (2020). Explaining the Broad Raman Peak for Alkynes Solvated in Triethylamine. ChemRxiv. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Salicylic acid, 4-nitro-, methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Min, W., et al. (2011). Live-cell imaging of alkyne-tagged small biomolecules by stimulated Raman scattering. ResearchGate. Retrieved from [Link]

-

Romei, M. G., & Boxer, S. G. (2022). Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. ResearchGate. Retrieved from [Link]

-

Park, Y., et al. (2011). Synthesis and NMR-Study of 1-Trimethylsilyl Substituted Silole Anion [Ph4C4Si(SiMe3)]−•[Li]+ and 3-Silolenide 2,5-carbodianions. Molecules, 16(5), 3687-3701. Retrieved from [Link]

-

The Electrochemical Society. (2011). In Situ NMR Studies of Lithium Ion Batteries. Retrieved from [Link]

-

Valla, M., et al. (2021). NMR Signatures of Transition-Metal Nuclei: From Local Environments and Electronic Structures to Reactivity Descriptors in Molecular and Supported Catalysts. Accounts of Chemical Research, 54(15), 3046-3058. Retrieved from [Link]

-

Franke, D., et al. (2011). Structural characterization of the lithium silicides Li15Si4, Li13Si4, and Li7Si3 using solid state NMR. Physical Chemistry Chemical Physics, 13(19), 9349-9359. Retrieved from [Link]

-

Eriksson, H., et al. (2021). Lithium insertion in hard carbon as observed by 7Li NMR and XRD. The local and mesoscopic order and their relevance for lithium storage. Journal of Materials Chemistry A, 9(18), 11339-11353. Retrieved from [Link]

-

University of Ottawa. (n.d.). (Li) Lithium NMR. Retrieved from [Link]

-

Stevenson, G. R., et al. (1983). Evidence for a concentration dependent 6(7)Li NMR contact shift in tetrahydrofuran solutions of lithium naphthalene radical anion and the effect of added 6(7)LiCl. Journal of the Chemical Society, Perkin Transactions 2, (10), 1575-1578. Retrieved from [Link]

-

Krasnoshchekov, S. V., et al. (2001). 7Li-NMR and FTIR studies of lithium, potassium, rubidium, and cesium complexes with ionophore lasalocid in solution. Biopolymers, 62(3), 173-182. Retrieved from [Link]

-

Arde, P., et al. (n.d.). N-Heterocyclic Carbene Catalysed Trimethylsilylation of Terminal Acetylenes and Indoles with Ruppert's Reagent under Solvent Free Conditions. Royal Society of Chemistry. Retrieved from [Link]

-

Reich, H. J. (n.d.). Lithium NMR spectra of PhLi, 4, and a 1:1 mixture (containing mainly the mixed dimer 16) in THF/ether (3:2). ResearchGate. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Silane, chlorotrimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Methylene chloride. NIST Chemistry WebBook. Retrieved from [Link]

-

Save My Exams. (2025). Tetramethylsilane (TMS) & Deuterated Solvents. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2,6-Octadienal, 3,7-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). (E)-1-Trimethylsilyl-1-tributylstannyl-1-octene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Arsonic acid, methyl-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. 三甲基硅烷基乙炔锂 溶液 0.5 M in THF | Sigma-Aldrich [sigmaaldrich.com]

- 2. NMR Periodic Table: Lithium NMR [imserc.northwestern.edu]

- 3. rsc.org [rsc.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Live-cell imaging of alkyne-tagged small biomolecules by stimulated Raman scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

understanding the reactivity of the C-Li bond in (trimethylsilyl)ethynyllithium

An In-Depth Technical Guide to the Reactivity of the C-Li Bond in (Trimethylsilyl)ethynyllithium

Foreword: A Note on Safety

Organolithium reagents, including this compound, are powerful tools in modern synthesis. However, their utility is matched by their hazardous nature. Many organolithium compounds are pyrophoric, igniting spontaneously on contact with air or moisture.[1][2] This guide is intended for trained professionals in a controlled laboratory setting. Rigorous adherence to safety protocols is not merely recommended; it is imperative. Before any practical application of the information contained herein, a thorough review of institutional safety procedures and the relevant Safety Data Sheets (SDS) is mandatory. All manipulations must be conducted under an inert atmosphere (nitrogen or argon) using anhydrous solvents and appropriate Personal Protective Equipment (PPE), including flame-resistant lab coats, safety goggles, and face shields.[3][4][5]

Introduction: The Unique Character of the Acetylenic C-Li Bond

Organolithium reagents are a cornerstone of organic chemistry, providing access to highly nucleophilic carbon centers for the construction of complex molecular frameworks.[6][7] Among these, lithium acetylides hold a special place due to their distinct reactivity.[8] This guide focuses on this compound, a reagent that marries the potent nucleophilicity of a lithium acetylide with the unique stabilizing and directing effects of a trimethylsilyl (TMS) group.

The reactivity of this compound is dominated by the nature of its carbon-lithium bond. This bond is highly polarized, with significant ionic character, bestowing a substantial partial negative charge on the acetylenic carbon.[8][9] This makes the carbon atom strongly nucleophilic and basic. Unlike simple alkyllithiums like n-butyllithium, which exist as hexameric or tetrameric aggregates in solution, lithium acetylides often form simpler dimeric structures, particularly in coordinating solvents like tetrahydrofuran (THF).[10][11] This lower aggregation state contributes to their enhanced reactivity in many cases.

The presence of the TMS group is critical. It serves two primary functions:

-

Steric Bulk: It provides steric hindrance that can influence the regioselectivity and stereoselectivity of its additions to chiral molecules.[12]

-

Electronic Stabilization: The silicon atom can stabilize the adjacent negative charge on the acetylide carbon through hyperconjugation, involving the interaction of the carbon's p-orbital with the σ* orbitals of the Si-C bonds. This stabilization makes the lithium acetylide less basic and more selective compared to its non-silylated counterparts.[9] Furthermore, the TMS group acts as a robust protecting group for the terminal alkyne, which can be selectively removed later in a synthetic sequence.[13]

The Heart of the Matter: Nucleophilic Addition to Carbonyls

The archetypal reaction of this compound is the 1,2-nucleophilic addition to the electrophilic carbon of a carbonyl group.[14][15] This reaction is a powerful and reliable method for forming new carbon-carbon bonds, leading to the synthesis of propargylic alcohols, which are versatile synthetic intermediates.[9]

Mechanism of Action

The reaction proceeds via the attack of the nucleophilic acetylenic carbon on the carbonyl carbon. This breaks the C=O π-bond, forming a tetrahedral lithium alkoxide intermediate.[16] A subsequent aqueous or acidic workup protonates the alkoxide to yield the final propargylic alcohol.

The choice of solvent and temperature is paramount for success. The reaction is typically performed in anhydrous ethereal solvents like THF or diethyl ether at low temperatures (e.g., -78 °C). The low temperature is crucial to prevent side reactions stemming from the reagent's basicity, such as enolization of the carbonyl compound.[17] The coordinating solvent helps to solvate the lithium cation and break down reagent aggregates, increasing its nucleophilicity.[18]

Reactivity Profile

The reactivity of the carbonyl electrophile generally follows the order: aldehydes > ketones. This is due to both electronic and steric factors. Aldehydes are less sterically hindered and their carbonyl carbon is more electrophilic compared to ketones, which have two electron-donating alkyl groups.[15]

| Electrophile Class | Typical Conditions | Product | Notes |

| Aldehydes | THF, -78 °C to 0 °C | Secondary Propargylic Alcohol | High yields, generally fast reaction.[17] |

| Ketones | THF, -78 °C to RT | Tertiary Propargylic Alcohol | Slower than aldehydes; enolizable ketones require strict temperature control.[14] |

| Esters | THF, -78 °C | Ketone (potential for double addition) | The initially formed ketone can react with a second equivalent of the lithium reagent. Weinreb amides are often used to prevent this over-addition.[18] |

| Epoxides | THF, BF₃·OEt₂ (catalyst) | Homopropargylic Alcohol | Ring-opening reaction. Lewis acid catalysis is often required to activate the epoxide.[19] |

| Alkyl Halides | THF/HMPA, -78 °C to RT | Substituted Alkyne | Generally less efficient for primary and secondary halides due to the basicity of the acetylide causing elimination (E2) side reactions. |

Experimental Workflow: Preparation and Use

This compound is typically not isolated but prepared in situ immediately before use. The most common preparation involves the deprotonation of (trimethylsilyl)acetylene with a strong alkyllithium base, such as n-butyllithium (n-BuLi).[9]

General Experimental Protocol

Objective: To prepare this compound in situ and react it with 2-adamantanone.

Materials:

-

(Trimethylsilyl)acetylene

-

n-Butyllithium (solution in hexanes)

-

2-Adamantanone

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Standard glassware (oven-dried)[3]

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Setup: Assemble a flame- or oven-dried three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet.[4]

-

Reagent Addition: Under a positive pressure of nitrogen, charge the flask with 2-adamantanone and anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Deprotonation: In a separate dried flask, dissolve (trimethylsilyl)acetylene in anhydrous THF. Cool this solution to -78 °C. Slowly add n-butyllithium solution dropwise via syringe. Stir the resulting pale yellow solution at this temperature for 30 minutes to ensure complete formation of the lithium acetylide.

-

Nucleophilic Addition: Transfer the freshly prepared this compound solution to the flask containing the 2-adamantanone solution via cannula, again maintaining the temperature at -78 °C.

-

Reaction: Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution while the flask is still in the cold bath.[4]

-

Workup and Isolation: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel, extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel.

Applications in Drug Development and Complex Synthesis

The reliability of the C-Li bond in this compound makes it a valuable reagent in the synthesis of complex natural products and active pharmaceutical ingredients (APIs). The alkynyl group it introduces is a versatile functional handle that can be further elaborated through a variety of transformations, including click chemistry, reduction, and cross-coupling reactions.[20]

For instance, the stereospecific addition of this compound to ketone intermediates has been a key step in the synthesis of daunomycinone derivatives, which are precursors to important anticancer drugs like daunomycin and adriamycin.[21] The ability to control the stereochemistry of the newly formed tertiary alcohol center is often a critical consideration in these synthetic routes.

Conclusion

The C-Li bond in this compound is a highly polarized, nucleophilic center whose reactivity is finely tuned by the presence of the trimethylsilyl group. Its predictable and efficient addition to carbonyl compounds and other electrophiles provides a robust method for C-C bond formation. For the research scientist and drug development professional, a thorough understanding of its structure, the causality behind optimal reaction conditions, and stringent adherence to safe handling protocols are the keys to unlocking its full synthetic potential. This reagent is not merely a chemical; it is a precision tool for molecular construction.

References

-

Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. (n.d.). Safe handling of organolithium compounds in the laboratory. Princeton EHS. [Link]

-

Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. (2002). Safe handling of organolithium compounds in the laboratory. ACS Publications. [Link]

-

University of California, Riverside EH&S. (2009). Procedures for Safe Use of Pyrophoric Organolithium Reagents. UCR EH&S. [Link]

-

J&K Scientific. (2025). Organolithium Compounds Safety Guide: Handling, Storage, and Disposal Best Practices. J&K Scientific. [Link]

-

University of California, Irvine EH&S. (2024). Procedures for Safe Use of Pyrophoric Organolithium Reagents. UCI EH&S. [Link]

-

Smith, A. B., III, et al. (2012). Merging Asymmetric[3][4]-Additions of Lithium Acetylides to Carbonyls with Type II Anion Relay Chemistry. NIH Public Access. [Link]

-

Fiveable. (n.d.). Lithium acetylides Definition. Fiveable. [Link]

-

Romo, D., et al. (2011). Organocatalytic Enantioselective Synthesis of Bicyclic ß-Lactones. Organic Syntheses. [Link]

-

Gelest Technical Library. (n.d.). Other Reactions of Silyl Alkynes. Gelest. [Link]

-

Chemistry LibreTexts. (2023). 23.1B: Structure and bonding. Chemistry LibreTexts. [Link]

-

Thompson, A. S., et al. (1997). Lithium Ephedrate-Mediated Addition of a Lithium Acetylide to a Ketone. Journal of the American Chemical Society. [Link]

-

Reich, H. J. (n.d.). Organolithium Reagents. Organic Chemistry Data. [Link]

-

Bailey, W. F., et al. (2018). Lithium Enolate with a Lithium-Alkyne Interaction in the Enantioselective Construction of Quaternary Carbon Centers. NIH Public Access. [Link]

-

Sorochinsky, A. E., et al. (2011). A computational study of the effect of C-lithiation on the NMR properties. ResearchGate. [Link]

-

Master Chemistry. (2021). Peculiar Behavior Of Lithium(Li)-A Detailed Overview. Master Chemistry. [Link]

-

Davison, N., et al. (2022). A monomeric (trimethylsilyl)methyl lithium complex. Pure. [Link]

-

Mary, Y. S., et al. (2025). Solvent-driven spectroscopic and quantum chemical evaluation. NIH Public Access. [Link]

-

Collum, D. B., et al. (2012). Mechanism of Acylation of Lithium Phenylacetylide with a Weinreb Amide. ResearchGate. [Link]

-

G. A. Hiebert. (2017). Some Aspects of the Chemistry of Alkynylsilanes. NIH Public Access. [Link]

-

Davison, N., et al. (2021). A Monomeric (Trimethylsilyl)methyl Lithium Complex. ResearchGate. [Link]

-

Ashenhurst, J. (2022). Nucleophilic Addition To Carbonyls. Master Organic Chemistry. [Link]

-

Collum, D. B., et al. (2017). Preparation of Highly Reactive Lithium Metal Dendrites. Organic Syntheses. [Link]

-

Mary, Y. S., et al. (2025). Solvent-driven spectroscopic and quantum chemical evaluation. PubMed. [Link]

-

Ashenhurst, J. (2015). Formation of Grignard and Organolithium Reagents From Alkyl Halides. Master Organic Chemistry. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Precision: Understanding (Trimethylsilyl)methyllithium in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Wang, S., et al. (2014). Synthesis and photophysical characterization of phosphorescent platinum(II) bis-(trimethylsilyl)ethynyl-phenanthroline organometallic complexes. ResearchGate. [Link]

-

Mahmoud, A. R. (2025). Applications of Organolithium and Organomagnesium Reagents in Organic Chemistry. ResearchGate. [Link]

-

Chemistry Steps. (n.d.). Nucleophilic Addition to Carbonyl Groups. Chemistry Steps. [Link]

-

Sarlah, D., et al. (2022). Iterative addition of carbon nucleophiles to N,N-dialkyl carboxamides for synthesis of α-tertiary amines. NIH Public Access. [Link]

-

O'Brien, A. G., et al. (2024). Recent Advancements in the Utilization of s-Block Organometallic Reagents. MDPI. [Link]

-

Trost, B. M., & Weiss, A. H. (2009). The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups. NIH Public Access. [Link]

-

Collum, D. B., et al. (2022). Breaking the tert-Butyllithium Contact Ion Pair. PubMed Central. [Link]

-

Chem Help ASAP. (2019). organometallic nucleophilic additions on carbonyls. YouTube. [Link]

- Swarts, J. C., et al. (1990). Trimethylsilyl acetylene compounds, their preparation and their use in the preparation of daunomycinone derivatives.

-

Hiebert, G. A. (2018). Some Aspects of the Chemistry of Alkynylsilanes. Gelest, Inc. [Link]

-

Rodger, P. M. (n.d.). BONDING STUDIES ON ORGANOLITHIUM COMPOUNDS. UNT Digital Library. [Link]

-

Ferreira, L. F., et al. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]

-

Eaborn, C., et al. (1981). The Reactions of Tris(Trimethylsilyl)Methyl Lithium with Some Epoxides. ResearchGate. [Link]

-

Kaczor, A. A., et al. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]

-

Harvey, D. J. (2019). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. PubMed. [Link]

Sources

- 1. ehs.ucr.edu [ehs.ucr.edu]

- 2. ehs.uci.edu [ehs.uci.edu]

- 3. ehs.princeton.edu [ehs.princeton.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. jk-sci.com [jk-sci.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. fiveable.me [fiveable.me]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. digital.library.unt.edu [digital.library.unt.edu]

- 12. Merging Asymmetric [1,2]-Additions of Lithium Acetylides to Carbonyls with Type II Anion Relay Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Nucleophilic Addition to Carbonyl Groups - Chemistry Steps [chemistrysteps.com]

- 16. m.youtube.com [m.youtube.com]

- 17. The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Lithium Enolate with a Lithium-Alkyne Interaction in the Enantioselective Construction of Quaternary Carbon Centers: Concise Synthesis of (+)-Goniomitine - PMC [pmc.ncbi.nlm.nih.gov]

- 21. EP0387929A1 - Trimethylsilyl acetylene compounds, their preparation and their use in the preparation of daunomycinone derivatives - Google Patents [patents.google.com]

safe handling and storage protocols for (trimethylsilyl)ethynyllithium

An In-depth Technical Guide to the Safe Handling and Storage of (Trimethylsilyl)ethynyllithium

Introduction: Understanding the Reagent

This compound, an organolithium reagent, is a powerful tool in synthetic organic chemistry, primarily utilized for the introduction of a protected terminal alkyne moiety into various molecular frameworks.[1] Its utility, however, is matched by its significant reactivity and potential hazards. Organolithium compounds are characterized by a highly polar carbon-lithium bond, which renders them potent nucleophiles and strong bases.[2] This inherent reactivity makes them invaluable for complex syntheses but also classifies them as hazardous materials that demand rigorous and well-understood handling protocols.[3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to safely handle, store, and dispose of this compound, ensuring both experimental success and laboratory safety. The protocols described herein are built on the foundational principles of isolating the reagent from atmospheric oxygen and moisture, with which it reacts violently.[5][6]

Core Hazard Analysis

A thorough understanding of the hazards associated with this compound and its common solvent, tetrahydrofuran (THF), is the cornerstone of safe laboratory practice. These hazards are not merely theoretical; failure to adhere to proper procedures can lead to fire, explosion, and serious injury.[6]

-

Pyrophoricity and Reactivity: Like many organolithium reagents, this compound can be pyrophoric, meaning it can ignite spontaneously upon contact with air.[2][3] This is due to its violent reaction with both oxygen and moisture.[6] The trimethylsilyl group offers some steric hindrance, but the fundamental reactivity of the lithium acetylide remains.

-

Solvent Hazards: This reagent is typically supplied as a 0.5 M solution in tetrahydrofuran (THF).[7][8] THF is a highly flammable liquid with a low flash point (-23 °C).[7] Furthermore, THF can form explosive peroxides upon prolonged exposure to air, a risk that is exacerbated when containers are repeatedly opened.[9]

-

Corrosivity and Health Effects: Organolithium reagents are corrosive to skin and can cause severe burns upon contact.[3][6] Inhalation of vapors from the THF solution may cause respiratory irritation.[9]

Hazard Summary Table: this compound in THF

| Hazard Classification | GHS Code | Signal Word | Hazard Statement |

| Flammable Liquid | H225 | Danger | Highly flammable liquid and vapor.[7][9] |

| Skin Corrosion/Irritation | H314 | Danger | Causes severe skin burns and eye damage.[7][9] |

| Specific Target Organ Toxicity | H335 | Danger | May cause respiratory irritation.[7][9] |

| Carcinogenicity (Suspected) | H351 | Danger | Suspected of causing cancer.[7][9] |

| Peroxide Formation | EUH019 | Danger | May form explosive peroxides.[7] |

Risk Mitigation: Engineering Controls and Work Environment

The primary principle in handling air-sensitive reagents is strict exclusion of the atmosphere.[6] This is achieved through robust engineering controls and a well-prepared work area.

Fume Hood vs. Glovebox

The choice between a chemical fume hood and a glovebox depends on the scale and complexity of the operation.

-

Chemical Fume Hood: All manipulations of this compound must, at a minimum, be performed in a certified chemical fume hood.[10][11] The sash should be kept at the lowest feasible position to act as a physical barrier.[11][12] The fume hood manages flammable vapors and provides containment in case of a small fire.[12]

-

Glovebox (Inert Atmosphere): For handling solids or for complex, multi-step procedures, a glovebox provides the most reliable inert environment.[13][14] A glovebox maintains an atmosphere of nitrogen or argon with oxygen and moisture levels below 1 ppm, offering superior protection for the reagent and the user.[13][15] All transfers of pyrophoric solids must be conducted in a glovebox.[6][11]

Work Area Preparation

Before any transfer or reaction, the designated work area (fume hood or glovebox) must be meticulously prepared:

-

De-clutter: Remove all unnecessary equipment, chemicals, and flammable materials from the area.[11]

-

Safety Equipment Accessibility: Ensure an appropriate fire extinguisher (Class D or dry powder ABC) and spill absorption materials (powdered lime, dry sand) are within arm's reach.[10] A safety shower and eyewash station must be immediately accessible.[6][16]

-

Inert Gas Setup: For fume hood work, a Schlenk line or a manifold providing a positive pressure of dry, inert gas (nitrogen or argon) is mandatory.[3]

-

Dry Glassware: All glassware must be rigorously dried, either by oven-drying overnight at >125 °C or by flame-drying under vacuum, and then cooled under a stream of inert gas.[3][17] Adsorbed moisture on glassware is sufficient to react with and degrade the reagent.[17]

Risk Mitigation: Personal Protective Equipment (PPE)

Given the severe hazards, a comprehensive PPE ensemble is mandatory. Standard lab attire is insufficient.

| PPE Category | Specification | Rationale |

| Eye/Face Protection | Chemical splash goggles and a full-face shield.[10][12] | Protects against splashes of the corrosive reagent and potential explosions. Standard safety glasses are inadequate.[12] |

| Hand Protection | Double-gloving: inner nitrile gloves with outer neoprene or other heavy-duty, chemical-resistant gloves.[11][12] | The inner nitrile glove provides dexterity and splash protection, while the outer glove offers greater chemical resistance and some flame resistance. Nitrile alone is combustible.[12] |

| Body Protection | A flame-resistant (FR) lab coat, such as one made from Nomex.[5][12][16] | Standard cotton or polyester lab coats can ignite and melt, exacerbating burns in the event of a fire.[12][16] |

| General Attire | Long pants and closed-toe shoes made of natural fibers (e.g., leather).[5][8] | Synthetic clothing can melt and adhere to the skin during a fire.[5] |

Standard Operating Procedure: Reagent Transfer

Transferring the reagent from its storage container (e.g., an Aldrich Sure/Seal™ bottle) to the reaction vessel is the most critical and highest-risk step.[8][17] Always work with a "buddy" present; never handle pyrophoric reagents alone.[5][10]

Preparation for Transfer

-

Secure the reagent bottle to a stand within the fume hood to prevent it from being knocked over.[11]

-

Pressurize the reaction flask with inert gas.

-

Ensure the syringe or cannula is clean, dry, and has been purged with inert gas.

Workflow for Reagent Transfer

The following diagram outlines the decision-making process and workflow for safely transferring this compound.

Caption: Workflow for selecting and executing reagent transfer.

Storage Protocols

Proper storage is essential to maintain the reagent's integrity and prevent accidents.

-

Temperature: Store in a cool, dry place, typically a refrigerator designated for flammable reagents, and away from sources of ignition.[2][18]

-

Atmosphere: The container, such as a Sure/Seal™ bottle, is designed to maintain an inert atmosphere.[17] After use, the plastic cap should be replaced, and the bottle can be further sealed with Parafilm around the cap for long-term storage.[8][19]

-

Segregation: Store this compound away from incompatible materials, especially acids, water, and oxidizing agents.[20][21]

-

Secondary Containment: Store bottles in a chemically resistant secondary container to contain any potential leaks.

Emergency Procedures

Rapid and correct response to an emergency is critical. All personnel must be trained on these procedures before working with the reagent.[11][12]

Emergency Response Decision Tree

Caption: Decision tree for emergency response protocols.

Quenching and Disposal

Unused reagent and contaminated materials must be neutralized (quenched) before disposal. Never dispose of active organolithiums as regular chemical waste.

Step-by-Step Quenching Protocol

This procedure must be performed in a fume hood under an inert atmosphere.[22]

-

Dilute: Transfer the residual pyrophoric material to a reaction flask and dilute it significantly with an inert, high-boiling solvent like heptane or toluene. The goal is to reduce the concentration.[19]

-

Cool: Place the flask in a cooling bath (e.g., an ice-water bath) to manage the exothermic reaction.[22]

-

Slow Addition of Isopropanol: Slowly add a less reactive alcohol, such as isopropanol, to the stirred solution via an addition funnel.[19][22] The reaction will be vigorous initially. Control the addition rate to keep the reaction manageable.

-

Sequential Alcohol Addition: Once the reaction with isopropanol subsides, sequentially and slowly add ethanol, then methanol.[23][24]

-

Final Water Quench: Only after the reactions with alcohols are complete and no more gas evolution is observed, very slowly and cautiously add water to quench any remaining reactive species.[19][22]

-

Neutralize and Dispose: After stirring for several hours to ensure complete reaction, neutralize the aqueous solution and dispose of it according to institutional hazardous waste guidelines.[22]

Disposal of Empty Containers

An "empty" reagent bottle is never truly empty and presents a significant hazard if opened to the atmosphere.[5][6]

-

Under an inert atmosphere, rinse the bottle three times with a dry, inert solvent (e.g., hexane or toluene).[6][23]

-

Each rinse must be transferred to a separate flask and quenched using the protocol described above.[6]

-

Only after the rinsed and quenched bottle is safe should it be disposed of, typically after triple rinsing with water and defacing the label.

Conclusion

This compound is a reagent of significant synthetic value, but its safe use hinges on a disciplined and knowledgeable approach. The protocols outlined in this guide—emphasizing the strict exclusion of air and moisture, the mandatory use of comprehensive PPE, and adherence to validated transfer and quenching techniques—form a self-validating system for risk mitigation. By understanding the causality behind each procedural step, from drying glassware to the sequential quenching process, researchers can confidently and safely harness the reactivity of this powerful organometallic compound.

References

-

The Safe Use of Pyrophoric Materials in Laboratories: Best Practices and Common Hazards. (2024). Lab Manager. [Link]

-

Pyrophoric Materials. Purdue University Environmental Health and Safety. [Link]

-

Organolithium reagent. Wikipedia. [Link]

-

C3. Safe Handling of Pyrophoric Materials. (2021). University of Massachusetts Amherst Environmental Health & Safety. [Link]

-

Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. Safe handling of organolithium compounds in the laboratory. Princeton University Environmental Health & Safety. [Link]

-

Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh. [Link]

-

Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry, University of Groningen. [Link]

-

Hints for Handling Air-Sensitive Materials. (2020). Fauske & Associates. [Link]

-

Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe. (2021). Journal of Chemical Education. [Link]

-

Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe. (2020). Journal of Chemical Education. [Link]

-

Procedures for Safe Use of Pyrophoric Organolithium Reagents. (2024). University of California, Irvine Environmental Health & Safety. [Link]

-

Synthesis and Migratory-Insertion Reactivity of CpMo(CO)3(CH3): Small-Scale Organometallic Preparations Utilizing Modern Glove-Box Techniques. (2013). IONiC / VIPEr. [Link]

-

Preparation, Properties, and Safe Handling of Commercial Organolithiums: Alkyllithiums, Lithium Sec-Organoamides, and Lithium Alkoxides. ResearchGate. [Link]

-

Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. University of Notre Dame. [Link]

-

Preparation of 4-Trimethylsilyl-2-butyn-1-ol. Organic Syntheses. [Link]

-

Mechanochemistry allows carrying out sensitive organometallic reactions in air: glove-box-and-Schlenk-line-free synthesis of oxidative addition complexes from aryl halides and palladium(0). (2019). Chemical Science. [Link]

-

Synthesis and Preparation In Glove Box and Isolator. Jacomex. [Link]

-

Mechanochemistry allows carrying out sensitive organometallic reactions in air: Glove-box-and-Schlenk-line-free synthesis of oxidative addition complexes from aryl halides and palladium(0). ResearchGate. [Link]

-

Standard Operating Procedure: Quenching and Disposal of t-ButylLithium (tBuLi). University of California, Santa Barbara Environmental Health & Safety. [Link]

-

Video: Glovebox-Operating Procedure and Use of Impurity Sensors. (2017). JoVE. [Link]

-

Pyrophorics - Organolithium Reagents - Standard Operating Procedure. (2012). University of California, Santa Cruz Environmental Health & Safety. [Link]

-

Procedures for Safe Use of Pyrophoric Organolithium Reagents. (2009). University of California, Riverside Environmental Health & Safety. [Link]

-

Quenching and Disposal of Liquid Pyrophoric Materials. Tufts University Environmental Health and Safety. [Link]

-

This compound. ZiYi Reagent. [Link]

-

Copper-Catalyzed N-Arylation of Indoles. Organic Syntheses. [Link]

-

New Reactivity Mediated by Trimethylsilyl Trifluoromethanesulfonate. American Chemical Society. [Link]

-

Some Aspects of the Chemistry of Alkynylsilanes. National Institutes of Health. [Link]

-

Synthesis, reactivity, and NMR studies of dilithiated (E)-1,4-bis(trimethylsilyl)but-2-ene and (E)-1,4-bis(trimethylsilyl)-2,3-dimethylbut-2-ene. (1991). Organometallics. [Link]

-

Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. ResearchGate. [Link]

-

Mechanism of thermal decomposition of tetramethylsilane: A flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometric study. (2018). RSC Publishing. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Organolithium reagent - Wikipedia [en.wikipedia.org]

- 3. ehs.princeton.edu [ehs.princeton.edu]

- 4. researchgate.net [researchgate.net]

- 5. umdearborn.edu [umdearborn.edu]

- 6. ehs.uci.edu [ehs.uci.edu]

- 7. Lithium (trimethylsilyl)acetylide 0.5M tetrahydrofuran 54655-07-1 [sigmaaldrich.com]

- 8. ehs.ucr.edu [ehs.ucr.edu]

- 9. Lithium (trimethylsilyl)acetylide, 0.5M solution in THF, AcroSeal , Thermo Scientific Chemicals 800 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 10. The Safe Use of Pyrophoric Materials in Laboratories: Best Practices and Common Hazards | Lab Manager [labmanager.com]

- 11. operations.ok.ubc.ca [operations.ok.ubc.ca]

- 12. Pyrophoric Materials - Environmental Health and Safety - Purdue University [purdue.edu]

- 13. molan.wdfiles.com [molan.wdfiles.com]

- 14. Synthesis and Migratory-Insertion Reactivity of CpMo(CO)3(CH3): Small-Scale Organometallic Preparations Utilizing Modern Glove-Box Techniques | VIPEr [ionicviper.org]

- 15. Synthesis and Preparation In Glove Box and Isolator [jacomex.com]

- 16. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]

- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 18. chemscene.com [chemscene.com]

- 19. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. fishersci.com [fishersci.com]

- 22. chemistry.nd.edu [chemistry.nd.edu]

- 23. ehs.oregonstate.edu [ehs.oregonstate.edu]

- 24. ehs.oregonstate.edu [ehs.oregonstate.edu]

The Synthetic Cornerstone: A Technical Guide to the Basic Reaction Mechanisms of (Trimethylsilyl)ethynyllithium

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Trimethylsilyl)ethynyllithium [(CH₃)₃SiC≡CLi] stands as a cornerstone reagent in modern organic synthesis, offering a versatile and protected building block for the introduction of ethynyl functionalities. Its unique combination of a nucleophilic acetylide and a sterically demanding, electronically influencing trimethylsilyl group provides chemists with a powerful tool for the construction of complex molecular architectures. This in-depth technical guide explores the fundamental reaction mechanisms of this compound, providing a detailed examination of its preparation, nucleophilic addition to carbonyl compounds, and its application in substitution and cross-coupling reactions. Through a blend of mechanistic insights, practical protocols, and visual aids, this guide aims to equip researchers with the foundational knowledge required to effectively harness the synthetic potential of this indispensable reagent.

Introduction: The Dual Nature of this compound

This compound is an organolithium compound characterized by a lithium atom bonded to a trimethylsilyl-protected acetylene.[1] The trimethylsilyl (TMS) group serves a dual purpose: it acts as a protecting group for the terminal alkyne, preventing unwanted side reactions, and its electronic and steric properties influence the reactivity of the adjacent acetylide.[2][3] The carbon-lithium bond is highly polarized, rendering the acetylenic carbon strongly nucleophilic and basic.[1] This inherent reactivity makes this compound a potent reagent for forming new carbon-carbon bonds.[1]

Preparation of this compound: A Gateway to Reactivity

The in situ generation of this compound is a standard and straightforward procedure in synthetic organic chemistry. The most common method involves the deprotonation of (trimethylsilyl)acetylene with a strong organolithium base, typically n-butyllithium (n-BuLi), in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperatures.[4]

Experimental Protocol: Synthesis of this compound

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add anhydrous tetrahydrofuran (THF).

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add (trimethylsilyl)acetylene to the cooled THF.

-

To this solution, add a solution of n-butyllithium in hexanes dropwise via syringe.

-

Stir the resulting mixture at -78 °C for 30-60 minutes to ensure complete formation of the lithium acetylide. The reagent is now ready for subsequent reactions.[4]

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture and protic solvents. The use of flame-dried glassware and anhydrous solvents is crucial to prevent quenching of the reagent.

-

Low Temperature (-78 °C): The deprotonation reaction is exothermic. Maintaining a low temperature prevents side reactions and decomposition of the organolithium species.

-

Inert Atmosphere (Nitrogen or Argon): this compound is reactive towards oxygen and carbon dioxide. An inert atmosphere is essential to maintain the integrity of the reagent.

Core Reaction Mechanism I: Nucleophilic Addition to Carbonyl Compounds

One of the most fundamental and widely utilized reactions of this compound is its nucleophilic addition to the electrophilic carbon of a carbonyl group (aldehydes and ketones).[5][6] This reaction results in the formation of a propargyl alcohol bearing a trimethylsilyl group.[7]

The mechanism proceeds via the attack of the nucleophilic acetylide carbon on the carbonyl carbon, leading to the formation of a tetrahedral intermediate, a lithium alkoxide. Subsequent aqueous workup protonates the alkoxide to yield the corresponding tertiary alcohol.[5]

Caption: Nucleophilic addition of this compound to a carbonyl compound.

This reaction is highly reliable and provides a straightforward route to functionalized alkynes. The resulting silylated propargyl alcohols are valuable intermediates that can undergo further transformations.

Stereoselectivity in Nucleophilic Additions

In reactions with chiral aldehydes or ketones, the addition of this compound can proceed with diastereoselectivity. The stereochemical outcome is often governed by Felkin-Anh or Cram chelation models, depending on the substrate and reaction conditions. For instance, the addition to α-chiral aldehydes typically follows the Felkin-Anh model, where the nucleophile attacks the carbonyl carbon from the face opposite to the largest substituent.

In some cases, the use of additives like cerium(III) chloride can enhance the nucleophilicity of the acetylide and improve yields and stereoselectivity, although it has been found that for certain ketone reductions, CeCl₃ is not essential.[4]

| Substrate | Product | Yield (%) | Stereoselectivity | Reference |

| Cyclohexanone | 1-[(Trimethylsilyl)ethynyl]cyclohexan-1-ol | >90 | N/A | [4] |

| Benzaldehyde | 1-Phenyl-3-(trimethylsilyl)prop-2-yn-1-ol | ~85 | N/A | [4] |

| Chiral Aldehyde | Diastereomeric Propargyl Alcohols | Variable | Dependent on substrate | [8] |

Table 1: Representative yields for the nucleophilic addition of this compound to carbonyl compounds.

Core Reaction Mechanism II: Substitution and Cross-Coupling Reactions

While the lithium acetylide itself is a potent nucleophile for addition reactions, the (trimethylsilyl)acetylene moiety is a crucial component in transition metal-catalyzed cross-coupling reactions, most notably the Sonogashira coupling.[9][10] In these reactions, (trimethylsilyl)acetylene (often generated in situ or used directly) couples with aryl or vinyl halides. The TMS group serves as a removable protecting group, allowing for the synthesis of unsymmetrical alkynes.[2]

The general catalytic cycle for a Sonogashira-type reaction involves:

-

Oxidative Addition: The palladium(0) catalyst reacts with the aryl/vinyl halide.

-

Transmetalation: The copper(I) acetylide (formed from the reaction of the terminal alkyne with a copper(I) salt) transfers the acetylide group to the palladium(II) complex.

-

Reductive Elimination: The coupled product is eliminated from the palladium complex, regenerating the palladium(0) catalyst.

While this compound is not directly used in the classic Sonogashira reaction, the parent (trimethylsilyl)acetylene is the key starting material. The lithium derivative can be used to generate other metal acetylides, such as copper or zinc acetylides, for use in various coupling reactions.[9]

Furthermore, direct cross-coupling reactions of silylalkynes with organic halides can be achieved under specific catalytic conditions, sometimes proceeding through a sila-Sonogashira pathway.[9][10]

Caption: Simplified workflow for a Sonogashira-type cross-coupling reaction.

The Crucial Final Step: Deprotection of the Trimethylsilyl Group

A key advantage of using this compound is the ability to easily remove the TMS group to unveil the terminal alkyne. This deprotection step is typically accomplished under mild conditions, making it compatible with a wide range of functional groups.[2][11]

Common methods for desilylation include:

-

Fluoride-based reagents: Tetrabutylammonium fluoride (TBAF) in THF is a very common and effective method.

-

Base-catalyzed methanolysis: Potassium carbonate in methanol is a mild and economical alternative.[12]

The choice of deprotection conditions depends on the stability of the molecule and the presence of other sensitive functional groups.

Experimental Protocol: Desilylation with Potassium Carbonate

-

Dissolve the trimethylsilyl-protected alkyne in methanol.

-

Add a catalytic amount of potassium carbonate.

-

Stir the mixture at room temperature for 1-2 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture and perform an aqueous workup followed by extraction with an organic solvent.

-

Purify the product by flash chromatography.[12]

Self-Validating System: The progress of the deprotection can be easily monitored by TLC, as the polarity of the product (terminal alkyne) will be significantly different from the starting material (silylated alkyne). 1H NMR spectroscopy can also be used to confirm the disappearance of the trimethylsilyl singlet (around 0.2 ppm) and the appearance of the terminal alkyne proton signal (around 2-3 ppm).

Conclusion: A Versatile Tool for Molecular Construction

This compound is a powerful and versatile reagent in organic synthesis. Its predictable reactivity in nucleophilic additions to carbonyls and the utility of its protected form in cross-coupling reactions make it an invaluable tool for the construction of complex molecules. The ease of deprotection further enhances its synthetic utility, allowing for the sequential introduction of functionality. A thorough understanding of its fundamental reaction mechanisms, as outlined in this guide, is essential for any researcher, scientist, or drug development professional seeking to leverage the full potential of this important synthetic building block.

References

-

Gonzalez, R. M., Hsu, H.-H., & Thomas, A. A. (2024). Preparation of Highly Reactive Lithium Metal Dendrites and the Synthesis of (Trimethylsilyl)methyllithium. Organic Syntheses, 101, 342–365. [Link]

- Swarts, H. J., et al. (1990). Trimethylsilyl acetylene compounds, their preparation and their use in the preparation of daunomycinone derivatives.

-

Fleming, I. (2018). Some Aspects of the Chemistry of Alkynylsilanes. Gelest, Inc.[Link]

-

Johnson, J. S., & Toste, F. D. (2018). Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis. Angewandte Chemie International Edition, 57(31), 9839-9843. [Link]

-

Pierce, K. M. (2005). Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. Journal of Chromatographic Science, 43(8), 413-423. [Link]

-

Wikipedia contributors. (2023). Dilithium acetylide. Wikipedia. [Link]

-

Ashenhurst, J. (2022). Nucleophilic Addition To Carbonyls. Master Organic Chemistry. [Link]

-

Hoshi, M., Kawamura, N., & Shirakawa, K. (2006). Construction of Terminal Conjugated Enynes: Cu-Mediated Cross-Coupling Reaction of Alkenyldialkylborane with (Trimethylsilyl)ethynyl Bromide. Synthesis, 2006(12), 1961-1970. [Link]

-

Thomas, A. A., et al. (n.d.). (Trimethylsilyl)methyllithium. Organic Syntheses. [Link]

-

Organic Chemistry Portal. (n.d.). Desilylation. Organic Chemistry Portal. [Link]

-

Fiveable. (n.d.). Lithium acetylides Definition. Fiveable. [Link]

-

Chem Help ASAP. (2019, October 28). addition of nucleophiles to carbonyls [Video]. YouTube. [Link]

-

Budzelaar, P. H. M., et al. (2013). t-Butyl and Trimethylsilyl Substituents in Nickel Allyl Complexes: Similar but Not the Same. Organometallics, 32(15), 4299-4309. [Link]

-

Wikipedia contributors. (2024). Trimethylsilyl group. Wikipedia. [Link]

-

Leah4sci. (2023, February 14). Organometallic Reagents and Reactions - Grignard, Gilman, Organolithium [Video]. YouTube. [Link]

-

Gelest, Inc. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. Gelest Technical Library. [Link]

-

Hoshi, M., et al. (2002). Construction of Terminal Conjugated Enynes: Regio- and Stereoselective Syntheses of 3-Alken-1-ynes and 1-Trimethylsilyl-3-alken-1-ynes. Synlett, 2002(7), 1145-1148. [Link]

-

Allen, A. (n.d.). Acetylide: Structure, Synthesis, Reactions and Applications. Allen. [Link]

-

Al-Maksoud, W., et al. (2010). Addition of carbon nucleophiles to hemiaminals promoted by a Lewis acidic polyoxotungstate. Journal of Molecular Catalysis A: Chemical, 329(1-2), 1-5. [Link]

-

Sørensen, U. S., Wede, J., & Pombo-Villar, E. (2001). Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. Fifth International Electronic Conference on Synthetic Organic Chemistry. [Link]

-

Eisenstein, O., & Zhao, Y. (2001). Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective. Comptes Rendus de l'Académie des Sciences - Series IIC - Chemistry, 4(8), 629-640. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Precision: Understanding (Trimethylsilyl)methyllithium in Organic Synthesis. [Link]

-